9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
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Overview
Description
The compound 9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is a nucleoside analog, commonly known as a derivative of adenosine. This compound is significant in various biochemical processes and has applications in medicinal chemistry due to its structural similarity to naturally occurring nucleosides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one typically involves the glycosylation of a purine base with a sugar moiety. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the formation of the glycosidic bond. The process can be summarized as follows:
Starting Materials: Purine base (adenine) and a protected sugar derivative.
Reaction Conditions: Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate) in an anhydrous solvent (e.g., dichloromethane).
Deprotection: Removal of protecting groups under acidic or basic conditions to yield the final nucleoside.
Industrial Production Methods
Industrial production of this compound involves large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The process is scaled up by using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups (e.g., halides, amines).
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride for halogenation or ammonia for amination.
Major Products
The major products formed from these reactions include various nucleoside analogs with modified sugar moieties or altered purine bases, which can have different biological activities.
Scientific Research Applications
9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its role in cellular processes and as a potential antiviral or anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including viral infections and cancer.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The mechanism of action of 9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases, leading to the inhibition of viral replication or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Adenosine: The naturally occurring nucleoside with similar structure and function.
Deoxyadenosine: A deoxy derivative with a similar purine base but lacking one hydroxyl group on the sugar moiety.
Inosine: Another nucleoside analog with a hypoxanthine base instead of adenine.
Uniqueness
9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one: is unique due to its specific structural modifications, which can enhance its stability and biological activity compared to its natural counterparts. These modifications can also confer resistance to enzymatic degradation, making it a valuable compound in therapeutic applications.
Properties
Molecular Formula |
C10H12N4O5 |
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Molecular Weight |
268.23 g/mol |
IUPAC Name |
9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6+,7?,10-/m0/s1 |
InChI Key |
UGQMRVRMYYASKQ-ALQJLCSSSA-N |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@@H]3C([C@@H]([C@@H](O3)CO)O)O |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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